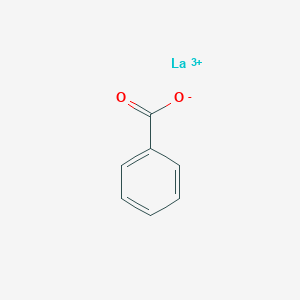

Lanthanum(3+) benzoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14518-63-9 |

|---|---|

Molecular Formula |

C21H15LaO6 |

Molecular Weight |

260.02 g/mol |

IUPAC Name |

lanthanum(3+);benzoate |

InChI |

InChI=1S/C7H6O2.La/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+3/p-1 |

InChI Key |

ILRDAEXCKRFJPK-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C=C1)C(=O)[O-].[La+3] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[La+3] |

Origin of Product |

United States |

Synthetic Methodologies for Lanthanum 3+ Benzoate Complexes and Coordination Polymers

Solution-Phase Synthesis Techniques

Solution-phase synthesis represents a common and versatile approach for the preparation of lanthanum(3+) benzoate (B1203000) complexes. These methods typically involve the reaction of a lanthanum salt with a benzoate source in a suitable solvent system, followed by crystallization.

A prevalent method for synthesizing lanthanum benzoate complexes involves metathesis reactions between a lanthanum salt, such as lanthanum(III) chloride, and a sodium salt of the desired benzoate ligand. sci-hub.ru Due to the low solubility of the resulting lanthanum carboxylates in water and many common organic solvents, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate crystallization. sci-hub.ru The choice of solvent is critical as it can coordinate to the lanthanum ion and influence the final structure of the complex. researchgate.netrsc.org

A series of lanthanum benzoate complexes have been successfully prepared and structurally characterized as DMF or DMSO solvates. sci-hub.rursc.org These studies reveal that the structures of the resulting complexes are highly dependent on the steric bulk of the benzoate ligands and the degree of solvation. sci-hub.rursc.org With only one exception in a notable study, all of the isolated complexes were found to be coordination polymers, highlighting the tendency of the benzoate ligand to bridge lanthanum centers. sci-hub.rursc.org The binding modes of the carboxylate group are varied, ranging from simple η¹ coordination to more complex bridging modes like µ-η²:η¹. rsc.org

The nature of the bridging environment between adjacent lanthanum ions can vary significantly, even within the same structure. researchgate.net Furthermore, solvent molecules can play a direct role in the supramolecular structure through hydrogen bonding. rsc.org For instance, in certain structures, ligated solvent molecules support the bridging framework through hydrogen bonds. sci-hub.ru

| Starting Materials | Solvent(s) | Key Findings | Reference |

| LaCl₃ and Sodium Benzoate | DMF or DMSO | Formation of coordination polymers is common. Structure is influenced by ligand sterics and solvation. | sci-hub.rursc.org |

| La₂(CO₃)₃·6H₂O and Propionic Acid | Aqueous | Convenient synthesis of lanthanum propionate (B1217596) monohydrate, free of impurities. | researchgate.net |

| LaCl₃ and 3,5-dinitrobenzoic acid | MeOH-CH₃CN-DMF | Formation of a one-dimensional chain polymer, La(dnb)₃·1.5DMF. | researchgate.net |

Hydrothermal synthesis offers an alternative route to lanthanum(3+) benzoate complexes, often leading to crystalline products with high stability. This method involves carrying out the reaction in water or another solvent in a sealed vessel at elevated temperatures and pressures. For example, a dimeric lanthanum(III) complex with 3,5-dinitrobenzoate (B1224709) and 1,10-phenanthroline (B135089) as ligands, [La₂(phen)₂(C₇H₃N₂O₆)₆], was synthesized using a hydrothermal method. researchgate.net In this complex, the lanthanum ion is coordinated by seven oxygen atoms from five carboxylate groups and two nitrogen atoms from the phenanthroline ligand. researchgate.net The carboxylate groups in this structure exhibit three different coordination modes: chelating bidentate, bridging bidentate, and bridging tridentate. researchgate.net

Solvothermal synthesis, a related technique using organic solvents at elevated temperatures, has also been employed to produce a series of neutral mononuclear lanthanide complexes, including lanthanum, with a rigid bidentate ligand derived from biphenyl-4-carboxylic acid. nih.gov These reactions were conducted in an ethanol-water mixture at 80 °C for two to five days. nih.gov

| Starting Materials | Conditions | Product | Key Features | Reference |

| Lanthanum(III) salt, 3,5-dinitrobenzoic acid, 1,10-phenanthroline | Hydrothermal | Dimeric complex: [La₂(phen)₂(C₇H₃N₂O₆)₆] | Monocapped square antiprismatic geometry for La(III). Multiple carboxylate coordination modes. | researchgate.net |

| Hydrated lanthanide nitrate (B79036), 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid | Solvothermal (Ethanol-water, 80°C) | Mononuclear complexes: [Ln(HL)₂(NO₃)₃] | Isostructural series of lanthanide complexes. | nih.gov |

| Lanthanum(III) sulfate (B86663), Oxalic acid | Hydrothermal (180°C) | 3D network: La₂(C₂O₄)(SO₄)₂(H₂O)₃ | Lanthanum ions interconnected by oxalate (B1200264) and sulfate groups. | researchgate.net |

Targeted Synthesis of Mixed-Ligand this compound Coordination Polymers

The incorporation of N-oxide ligands into lanthanide coordination complexes is a strategy that has been explored, particularly in the context of selective separations. rsc.org While specific examples focusing solely on this compound with ancillary N-oxide ligands are not extensively detailed in the provided context, the general principles of lanthanide coordination chemistry suggest their potential utility. N-oxide groups can act as effective oxygen donors, competing with or complementing the coordination of the benzoate carboxylate groups. rsc.org The synergistic effects of both N and O donors can lead to unique selectivity trends across the lanthanide series. rsc.org Computational studies have examined mixed N,O-donor ligands containing pyridinic N and N-oxide groups for their potential in separating trivalent lanthanides. rsc.org The introduction of such ligands into a lanthanum benzoate system could lead to the formation of heteroleptic complexes with modified structural and electronic properties. The coordination chemistry of pyridine (B92270) N-oxide functionalized carbamoylphosphine oxides with lanthanide nitrates has been studied, indicating that these ligands can adopt various denticities. staffs.ac.uk

Another example involves the hydrothermal synthesis of a three-dimensional lanthanum(III) sulfate oxalate, where both sulfate and oxalate anions act as bridging ligands, connecting the lanthanum centers into a complex network. researchgate.net This illustrates that inorganic anions can also be used in conjunction with carboxylate-type ligands to build robust frameworks.

Control over Crystallization Pathways in this compound Systems

The steric and electronic properties of the benzoate ligand itself also play a crucial role. A systematic study of lanthanum benzoate complexes with various substituents on the aromatic ring revealed that the steric bulk of these substituents has a profound effect on the resulting structure. sci-hub.rursc.org For example, the introduction of bulky methyl groups can lead to a reduction in the coordination number of the lanthanum ion and can even favor the formation of discrete dimeric complexes over extended coordination polymers. sci-hub.ru In one instance, the use of 1,3,5-trimethylbenzoate resulted in the isolation of the only dimeric lanthanum complex in that particular study. sci-hub.ru This demonstrates that by tuning the steric demands of the carboxylate ligand, it is possible to control the extent of polymerization in the solid state.

Crystallographic Analysis and Structural Elucidation of Lanthanum 3+ Benzoate Architectures

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the cornerstone technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. For lanthanum(3+) benzoate (B1203000) and its derivatives, this method has been instrumental in characterizing their crystal systems, space groups, and unit cell parameters.

Determination of Crystal Systems and Space Groups

A variety of crystal systems and space groups have been identified for lanthanum(3+) benzoate complexes, influenced by factors such as the presence of co-ligands, solvent molecules, and the nature of substituents on the benzoate ligand. sci-hub.rursc.org For instance, a series of lanthanum benzoate complexes solvated with dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) have been shown to crystallize in monoclinic and triclinic systems. sci-hub.ru One such complex, with the formula C25H26La1N3O15S2, adopts a monoclinic crystal system with the space group P21/c. sci-hub.ru Another lanthanum benzoate complex containing 4,4′-bipyridyl-N,N′-dioxide (4,4′-BPNO) as an ancillary ligand crystallizes in the triclinic space group P-1. researchgate.net The specific crystal system and space group are crucial identifiers of the crystal's symmetry and internal structure.

Elucidation of Unit Cell Parameters and Lattice Dimensions

The unit cell is the fundamental repeating unit of a crystal lattice. Single-crystal X-ray diffraction precisely measures the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). For example, a dinuclear lanthanum(III) complex with 2,3-dimethoxybenzoate and 2,2'-bipyridine (B1663995) ligands, [La(2)(2,3-DMOBA)(6)(2,2'-bpy)(2)], is reported to have specific unit cell parameters determined from diffraction data. nih.gov Similarly, a terbium(III) benzoate complex, which can provide insight into analogous lanthanum structures, crystallizes in the triclinic P-1 space group with defined unit cell parameters: a = 11.3018(8) Å, b = 14.3390(5) Å, c = 16.4758(5) Å, α = 114.036(2)°, β = 106.112(2)°, and γ = 90.916(2)°. researchgate.net These parameters define the size and shape of the repeating unit in the crystal.

Table 1: Crystallographic Data for Selected this compound and Related Complexes

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

|---|---|---|---|---|---|---|---|---|---|

| C25H26La1N3O15S2 | Monoclinic | P21/c | - | - | - | - | - | - | sci-hub.ru |

| [Tb(BA)2(TBZM)(H2O)]2(CF3SO3)2·4CH3CN·2H2O | Triclinic | P-1 | 11.3018(8) | 14.3390(5) | 16.4758(5) | 114.036(2) | 106.112(2) | 90.916(2) | researchgate.net |

| [Eu(BA)2(TBZM)(H2O)]2(NO3)2·12.4H2O | Triclinic | P-1 | 12.2537(2) | 13.0210(3) | 15.7362(3) | 71.083(1) | 80.628(1) | 80.910(1) | researchgate.net |

| [La9(μ4-dcd)12(μ3-O)2(H)]n | Trigonal | R3̅ | - | - | - | - | - | - | acs.org |

| [Gd2(μ3-OH)2(μ3-dcd)(μ2-ac)2(H2O)]n | Triclinic | P1̅ | - | - | - | - | - | - | acs.org |

Note: '-' indicates that specific unit cell parameters were not provided in the abstract.

Coordination Geometry and Environment of Lanthanum(III) Centers in Benzoate Complexes

The large ionic radius of the lanthanum(III) ion allows for high coordination numbers, typically eight or nine, leading to diverse coordination geometries. The benzoate ligand, along with other coordinated molecules like water or ancillary ligands, shapes the coordination sphere of the La(III) center.

Nine-Coordinated Geometries

Nine-coordination is a common feature in this compound complexes. acs.orgfigshare.comfigshare.com In these arrangements, the La(III) ion is typically surrounded by oxygen and sometimes nitrogen atoms from the benzoate ligands, water molecules, and other co-ligands. acs.org The resulting geometry is often a distorted tricapped trigonal prism or a monocapped square antiprism. acs.orgresearchgate.nettandfonline.com For example, in a lanthanum complex with 5-sulfosalicylate, the La(III) atom is coordinated by nine oxygen atoms, forming a distorted tricapped trigonal-prismatic geometry. researchgate.net Similarly, a dimeric lanthanum complex with 2,3-dimethoxybenzoate features a nine-coordinated La(III) center in a distorted monocapped square-antiprism geometry. nih.gov Another example is a binuclear lanthanide complex where the nine-coordinate Eu3+ ion's geometry is described as a tricapped trigonal prism. acs.org

Eight-Coordinated Geometries and Square Antiprism Configurations

Eight-coordination is also frequently observed for lanthanum(III) in benzoate complexes, with the square antiprism being a prevalent geometry. acs.orgfigshare.comoup.com In this arrangement, the eight coordinating atoms define two square faces of the polyhedron, which are staggered relative to each other. For instance, in a series of lanthanide(III) m-hydroxybenzoates, the central metal atoms, including lanthanum, are eight-coordinated and adopt a square-antiprism geometry. oup.com Similarly, several lanthanide(III) coordination polymers with benzoate and 4,4′-bipyridyl-N,N′-dioxide ligands feature eight-coordinated metal centers with a square antiprism geometry. acs.orgfigshare.com The specific ligands and their steric and electronic properties influence the degree of distortion from the ideal square antiprism. tandfonline.com

Supramolecular Assembly and Extended Network Structures

Beyond the primary coordination sphere of the individual lanthanum ions, this compound complexes often exhibit higher-order structures through the formation of coordination polymers and supramolecular assemblies. rsc.orgresearchgate.net These extended networks are built upon the bridging capabilities of the benzoate ligands and other linkers, as well as non-covalent interactions like hydrogen bonding. sci-hub.ruresearchgate.net

The benzoate ligand can adopt various bridging modes, connecting multiple lanthanum centers to form one-, two-, or three-dimensional networks. sci-hub.ru For example, one-dimensional chains of lanthanum(III) benzoate have been reported to encapsulate guest molecules within their structure. acs.orgfigshare.comfigshare.com More complex, three-dimensional honeycomb-like structures have also been observed, which can encapsulate benzoic acid molecules. acs.orgfigshare.com The formation of these supramolecular architectures is influenced by factors such as the steric bulk of the benzoate substituents and the presence of solvent molecules that can participate in hydrogen bonding. rsc.org The resulting network structures can create channels and pores, leading to materials with potential applications in areas like gas storage and molecular recognition. acs.org The self-assembly process, driven by reversible non-covalent interactions, allows for the formation of these intricate and often functional solid-state materials. researchgate.netnankai.edu.cnnih.gov

One-Dimensional Polymeric Chains of this compound

One-dimensional (1D) polymeric chains are a common structural motif for this compound complexes. These chains are typically formed by the bridging of lanthanum ions by benzoate ligands. The specific coordination environment of the lanthanum ion and the bridging mode of the carboxylate group can vary, leading to different chain structures.

For instance, a lanthanum(3+) complex with 3,5-dinitrobenzoate (B1224709) forms a 1D chain where the lanthanum atoms exhibit two different coordination numbers: eight-coordinate in a square antiprismatic geometry and nine-coordinate in an irregular geometry. researchgate.net The bridging between adjacent lanthanum ions is mediated by the carboxylate groups in various μ2-modes. researchgate.net In another example, involving 4-ethylbenzoate, the La(III) ion is eight-coordinated in a distorted bicapped trigonal-prismatic geometry. nih.govnih.gov These La(III) ions are linked by bridging-bidentate carboxylate groups, resulting in an infinite chain. nih.govnih.gov

The incorporation of ancillary ligands and solvent molecules can also influence the 1D structure. A complex with the formula [{La(Ben)3(H2O)2}·(4,4′-BPNO)0.5·HBen·DMF]n (where Ben = benzoate) features nine-coordinate lanthanum centers forming 1D chains. acs.orgfigshare.com These chains further encapsulate hydrogen-bonded assemblies within their structure. Similarly, lanthanide complexes with 3,5-bis(pyridine-2-ylmethoxy)benzoic acid can form infinite 1D coordination polymers with the general formula {[Ln(L2)3(H2O)2]·xH2O}n. nih.gov

The table below summarizes the crystallographic data for selected one-dimensional this compound polymers.

| Compound Formula | Crystal System | Space Group | Unit Cell Parameters | Ref |

| La(dnb)3·1.5DMF | Triclinic | P-1 | a = 1.4627(6) nm, b = 1.5930(12) nm, c = 1.7099(12) nm, α = 102.590(10)°, β = 92.370(10)°, γ = 117.250(10)° | researchgate.net |

| [La(C9H9O2)3(C9H10O2)(H2O)]n | Triclinic | P-1 | a = 9.5319 (3) Å, b = 14.0378 (5) Å, c = 14.9847 (5) Å, α = 65.024 (2)°, β = 74.942 (2)°, γ = 74.734 (2)° | nih.gov |

Two-Dimensional Layered Architectures

Two-dimensional (2D) layered structures can be formed through the interconnection of one-dimensional chains or by direct assembly of lanthanum ions and benzoate linkers in a plane. These architectures often arise from the use of specific ligands or reaction conditions that favor planar extension.

Lanthanide coordination polymers with 3,3′,5,5′-azobenzenetetracarboxylic acid (H4abtc) have been shown to form 2D sheet-like extended structures. researchgate.net These sheets then stack upon one another to create a three-dimensional supramolecular architecture. researchgate.net The formation of 2D arrays can also occur through non-covalent interactions, where 1D polymeric chains of lanthanide benzoates are linked together by intermolecular hydrogen bonds. nih.gov

The choice of ligand isomer plays a crucial role in determining the dimensionality. For example, using positional isomers of tetrachlorinated benzenedicarboxylic acid with La(III) can result in the formation of a 2D network with a 3,4,5-connected topology. rsc.org While not involving a simple benzoate, a europium(III) complex with a heteroditopic ligand containing both picolinate (B1231196) and benzoate units assembles into a 2D rhombus grid layer, demonstrating a potential architecture for lanthanide-benzoate systems. acs.org

Three-Dimensional Frameworks and Honeycomb-like Structures

The extension of coordination bonds in all three dimensions leads to the formation of three-dimensional (3D) metal-organic frameworks (MOFs). These materials are of significant interest due to their potential porosity and applications in areas such as gas storage and catalysis.

This compound complexes can form 3D honeycomb-like structures, as seen in the compound [{La(Ben)3(4,4′-BPNO)(H2O)2}·HBen]n, which encapsulates benzoic acid molecules within its channels. acs.org A family of isostructural 3D MOFs with the general formula {[Ln5L6(OH)3(DMF)3]·5H2O}n, where the ligand is 3-amino-4-hydroxybenzoic acid, has been synthesized. acs.orgbohrium.com These frameworks crystallize in the hexagonal P63/m space group and exhibit porosity. acs.orgbohrium.com

The complexity of these 3D structures can be significant. A microporous 3D lanthanum framework has been constructed from nonanuclear lanthanum clusters. acs.org The use of perchlorinated benzenedicarboxylate ligands can also lead to 3D frameworks with a 6-connected pcu topological net. rsc.org Furthermore, a microporous lanthanum MOF built from a terphenyl-tricarboxylate ligand is constructed from binuclear lanthanum clusters, resulting in a 3,6-connected topology. rsc.org A proposed structure for anhydrous lanthanum(III) benzoate also suggests a 3D network. researchgate.net

The table below provides crystallographic data for a representative three-dimensional this compound-related framework.

| Compound Formula | Crystal System | Space Group | Ref |

| {[Dy5L6(OH)3(DMF)3]·5H2O}n (Isostructural to La compound) | Hexagonal | P63/m | acs.org |

Role of Hydrogen Bonding and Non-Covalent Interactions in this compound Aggregates

In many hydrated this compound complexes, coordinated water molecules are key participants in hydrogen bonding networks. O—H⋯O hydrogen bonds involving these water molecules and the carboxylate oxygen atoms of the benzoate ligands are frequently observed, serving to stabilize the primary structure, such as a 1D chain. nih.govnih.gov The nature of the solvent can be crucial, with solvents capable of hydrogen bonding often being incorporated into the final structure and influencing its assembly. rsc.orgsci-hub.ru

Intermolecular hydrogen bonding is a primary mechanism for extending the dimensionality of the structure. One-dimensional chains can be linked together through these interactions to form two-dimensional supramolecular networks. nih.govresearchgate.net For example, in a dimeric europium(III) benzoate complex, which provides insight into lanthanide-benzoate interactions, intermolecular C—H⋯O and C—H···π interactions link the molecules, while intramolecular C—H⋯O hydrogen bonds provide further stability. iucr.org Weak π–π interactions between aromatic rings of the ligands are also observed. iucr.org Furthermore, some structures can encapsulate guest molecules that are held in place by hydrogen bonds, as seen in the case of HBen···4,4′-BPNO···HBen assemblies. acs.orgfigshare.com

Topological Analysis of this compound Coordination Networks

Topological analysis is a powerful tool for simplifying and classifying the complex structures of coordination networks. By representing the metal ions or clusters as nodes and the organic linkers as connectors, the underlying topology of the framework can be described.

This compound coordination polymers exhibit a variety of network topologies. For instance, a 3D framework constructed from 3,3′,5,5′-azobenzenetetracarboxylic acid displays an sni -type topology. researchgate.net A microporous 3D lanthanum MOF synthesized with a terphenyl-tricarboxylate ligand can be simplified to a 3,6-connected flu-3,6-C2/c topology, which is described by the point symbol (4⁴·6)₂(4·6²·8⁷·10²). rsc.org

The dimensionality and connectivity are highly dependent on the ligand geometry. The use of tetrachlorinated benzenedicarboxylate isomers has been shown to produce a range of structures, including a 2D layer with a 4⁴ topological structure and 3D frameworks with 6-connected pcu topological nets. rsc.orgresearchgate.net One of these frameworks was even observed to undergo a structural transformation from a 3D 6-connected network to a 3D 4,5-connected net . rsc.org In another example, a 3D lanthanum framework was analyzed by considering the La3+ ions, bridging oxygen atoms, and the dicarboxylate ligands as nodes to understand its complex connectivity. acs.org

Coordination Chemistry of Benzoate and Ancillary Ligands with Lanthanum Iii

Diverse Binding Modes of the Benzoate (B1203000) Ligand

The carboxylate group of the benzoate ligand exhibits remarkable versatility in its coordination to the La(III) center. Its ability to adopt multiple binding modes is a primary driver of the structural variety seen in these compounds. sci-hub.rursc.org These modes range from simple monodentate coordination to more complex bridging arrangements that link multiple metal centers, leading to the formation of coordination polymers. rsc.org

Observed coordination modes for the carboxylate group include:

Monodentate (η¹): Where only one oxygen atom of the carboxylate group binds to the lanthanum ion. sci-hub.ru

Bidentate Chelating (η²): Where both oxygen atoms of the same carboxylate group bind to a single lanthanum ion. sci-hub.ru

Bridging Modes: These are common in polymeric structures and involve the carboxylate ligand coordinating to two adjacent lanthanum ions. The nature of this bridging can vary significantly, with several different bridging environments often coexisting within the same crystal structure. sci-hub.rursc.org A frequently observed example is the bridging μ-η²:η¹ geometry. rsc.org

The table below summarizes the principal coordination modes of the benzoate ligand in lanthanum complexes.

| Coordination Mode | Description | Structural Role |

| η¹ (Monodentate) | A single oxygen atom from the carboxylate coordinates to the La(III) ion. | Terminal ligand |

| η² (Bidentate) | Both oxygen atoms from the carboxylate coordinate to the same La(III) ion. | Forms a chelate ring |

| μ-η²:η¹ (Bridging) | One oxygen is terminal to one La(III) ion while the carboxylate group is bidentate to an adjacent La(III) ion. | Forms polymeric chains |

| μ-η¹:η¹ (Bridging) | Each oxygen atom of the carboxylate coordinates to a different La(III) ion. | Forms polymeric chains |

Ancillary Ligand Coordination Behavior in Lanthanum(3+) Benzoate Systems

The introduction of ancillary, or secondary, ligands into lanthanum benzoate systems adds another layer of structural control. These ligands, such as aromatic N-oxides, co-coordinate to the lanthanum ion and influence the final architecture through their own binding preferences, flexibility, and steric properties. tandfonline.com

Aromatic N-oxide ligands can display varied coordination behaviors in lanthanum(III) benzoate complexes, primarily adopting either monodentate or bridging modes. tandfonline.com This difference is clearly demonstrated in two coordination polymers of lanthanum(III) benzoate incorporating pyridine (B92270) N-oxide (Pno) and 4,4′-bipyridyl-N,N′-dioxide (BPNO), respectively. tandfonline.comtandfonline.com

In the complex with pyridine N-oxide, [La(Ben)₃(Pno)₀.₅H₂O]n, the Pno ligand acts as a bridging ligand , where its oxygen atom connects two different lanthanum centers. tandfonline.comtandfonline.com In contrast, the complex with 4,4′-bipyridyl-N,N′-dioxide, [La(Ben)₃(BPNO)(H₂O)₂]n·DMF, features the BPNO ligand in a monodentate fashion, with only one of its two N-oxide groups coordinated to a lanthanum ion. tandfonline.comtandfonline.com The second, uncoordinated N-oxide group engages in hydrogen bonding interactions. tandfonline.com

The following table compares the coordination of these two N-oxide ligands.

| Ancillary Ligand | Formula | Coordination Mode in La(III) Benzoate Complex |

| Pyridine N-oxide | C₅H₅NO | Bridging |

| 4,4′-Bipyridyl-N,N′-dioxide | C₁₀H₈N₂O₂ | Monodentate |

The conformation and steric bulk of both the primary benzoate and ancillary ligands play a crucial role in determining the final coordination environment of the lanthanum ion. For instance, the use of sterically bulky substituted benzoate ligands can limit the space available for solvent molecules to coordinate to the metal center. sci-hub.ru This steric hindrance can compel a change in the ligand's binding mode to ensure the coordination sphere of the lanthanum ion is filled. sci-hub.ru

Impact of Lanthanide Contraction on this compound Structures

Lanthanide contraction describes the steady decrease in atomic and ionic radii for the elements following lanthanum across the period (from La to Lu). numberanalytics.com This phenomenon is caused by the poor shielding of the increasing nuclear charge by the 4f electrons. numberanalytics.com

As the first and largest member of the lanthanide series, Lanthanum(III) does not itself "contract," but its position is fundamental to understanding the properties of the entire series. Its large ionic radius allows for high and variable coordination numbers, typically ranging from 7 to 10, with 8 and 9 being very common. sci-hub.rutandfonline.com This capacity to accommodate numerous ligands is a primary reason for the prevalence of oligomeric and polymeric structures in its coordination chemistry. sci-hub.ru

The effect of ionic size is evident when comparing lanthanum complexes to those of smaller lanthanides or yttrium (which has a similar radius to later lanthanides). For example, in a complex with 2-methylbenzoate, the increased steric bulk of the ligand leads to a 7-coordinate structure for the smaller yttrium ion, whereas lanthanum complexes typically maintain higher coordination numbers under similar conditions. sci-hub.ru The general trend is a decrease in coordination number across the lanthanide series, directly attributable to the lanthanide contraction. sci-hub.ru

Solvent and Anion Effects on this compound Coordination Architectures

The final structures of lanthanum(III) benzoate complexes are highly sensitive to the crystallization conditions, particularly the solvent used and the nature of the anions present. rsc.orgresearchgate.net

A series of lanthanum benzoate complexes have been characterized as DMF or DMSO solvates, where the solvent molecules are directly involved in the primary coordination sphere of the metal ion. sci-hub.rursc.org The degree of solvation can be influenced by the steric properties of the benzoate ligands. sci-hub.ru Furthermore, coordinated solvent molecules, especially water, can play a critical role in building higher-dimensional networks through intermolecular hydrogen bonding. rsc.orgtandfonline.com For example, coordinated water molecules can form hydrogen bonds with carboxylate oxygen atoms or ancillary ligands on adjacent polymeric chains, effectively linking them to form 2D architectures. tandfonline.com

Spectroscopic Investigations of Lanthanum 3+ Benzoate Coordination Systems

Vibrational Spectroscopy for Ligand-Metal Interaction Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for probing the coordination environment of the benzoate (B1203000) ligand when it binds to the lanthanum(III) ion. The infrared spectrum of the complex, when compared to that of the free benzoate ligand (e.g., sodium benzoate), reveals significant shifts in the vibrational frequencies of the carboxylate group (COO⁻), which are indicative of coordination. scielo.brresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

In the FT-IR spectrum of free sodium benzoate, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group appear at distinct wavenumbers. scielo.br Upon coordination to a metal ion like lanthanum(III), the positions of these bands change. The nature of this change, particularly the separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)), is used to deduce the coordination mode of the carboxylate ligand.

The primary coordination modes include:

Monodentate: One oxygen atom of the carboxylate group is coordinated to the metal center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group coordinate to the same metal center, forming a chelate ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group coordinates to a different metal ion, bridging them.

Studies on lanthanum(III) benzoate and related lighter lanthanide benzoates have suggested that the benzoate ligand acts in a bidentate fashion. scielo.brresearchgate.net For instance, in a series of lanthanide benzoates, the coordination was interpreted as occurring through bidentate and/or bridging modes. researchgate.net The analysis of lanthanum 2-benzoylbenzoate also utilized FT-IR to confirm the structure of the synthesized complex. plaschina.com.cn Theoretical calculations of the infrared spectrum for lanthanum 4-methoxybenzoate (B1229959) have been performed to complement experimental data, aiding in the assignment of vibrational modes and confirming a bidentate coordination. scielo.br

Table 1: Representative FT-IR Data for Carboxylate Group in Benzoate Complexes This table is interactive and represents typical values found in the literature. Specific values vary by compound and measurement conditions.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Benzoate Ion | Typical Wavenumber (cm⁻¹) in Lanthanum(III) Benzoate Complex | Interpretation of Shift |

|---|---|---|---|

| Asymmetric Stretch (νₐₛ) | ~1550-1560 | ~1530-1550 | The separation Δν (νₐₛ - νₛ) is smaller than in the ionic salt, which is characteristic of bidentate (chelating or bridging) coordination. scielo.brresearchgate.net |

| Symmetric Stretch (νₛ) | ~1410-1420 | ~1410-1430 |

Luminescence Studies in Related Lanthanide Benzoate Coordination Polymers

Similar to its lack of f-f absorption bands, the La(III) ion is non-luminescent. Therefore, luminescence studies are conducted on coordination polymers of related lanthanides, such as europium(III) (Eu³⁺) and terbium(III) (Tb³⁺), which are known for their strong red and green light emission, respectively. rsc.orgmdpi.com These studies are highly relevant as the underlying coordination framework, often established with lanthanum benzoate, dictates the photophysical properties of the entire isostructural series. acs.org

Ligand-to-Metal Energy Transfer Mechanisms

The intense luminescence of Eu(III) and Tb(III) benzoate complexes arises from an efficient intramolecular energy transfer process known as the "antenna effect". mdpi.commdpi.com Because the f-f transitions have very low absorption coefficients, direct excitation of the metal ion is inefficient. instras.commdpi.com Instead, the organic benzoate ligand, which has a strong UV absorption, acts as an "antenna". The process generally follows these steps:

Ligand Excitation: The benzoate ligand absorbs UV radiation, promoting an electron from its ground singlet state (S₀) to an excited singlet state (S₁). acs.org

Intersystem Crossing (ISC): The excited ligand undergoes a rapid, non-radiative transition from the singlet state (S₁) to a lower-energy triplet state (T₁). msu.ru

Energy Transfer: Energy is transferred non-radiatively from the ligand's triplet state (T₁) to an appropriate accepting energy level of the lanthanide ion (e.g., the ⁵D₀ level of Eu³⁺ or the ⁵D₄ level of Tb³⁺). acs.orgrsc.org

Lanthanide Emission: The excited lanthanide ion then relaxes by emitting light, producing the characteristic sharp, line-like emission spectrum of the metal. mdpi.com

For this process to be efficient, the energy of the ligand's triplet state must be slightly higher than the accepting energy level of the lanthanide ion to facilitate forward energy transfer and minimize back energy transfer. rsc.orgresearchgate.net The triplet state energy of benzoate-derived ligands is generally suitable for sensitizing both Tb³⁺ and Eu³⁺ emission. utexas.edursc.org

Quantum Yield and Luminescence Lifetime Analysis

In lanthanide benzoate complexes, both quantum yield and lifetime are highly sensitive to the coordination environment. A key factor that quenches luminescence is the presence of high-frequency oscillators, such as O-H vibrations from coordinated water molecules, in the vicinity of the lanthanide ion. msu.ru These vibrations provide a non-radiative pathway for the de-excitation of the metal ion, reducing both the lifetime and the quantum yield. msu.ru Therefore, anhydrous lanthanide benzoate complexes often exhibit significantly brighter luminescence and longer lifetimes than their hydrated counterparts. mdpi.comnih.gov For example, some Tb(III) benzoate complexes have been reported to have high quantum yields, demonstrating efficient sensitization by the ligand. acs.orgresearchgate.net Conversely, the luminescence of Eu(III) benzoate complexes can sometimes be less efficient if the energy gap between the ligand's triplet state and the Eu(III) accepting level is not optimal or if quenching processes are dominant. acs.orgrsc.org

Table 2: Representative Photophysical Data for Luminescent Lanthanide Benzoate-Related Complexes This table is interactive and compiles representative data from various sources to illustrate typical values. acs.orgrsc.orgnih.govresearchgate.net

| Complex Type | Emitting Ion | Overall Quantum Yield (Φ) | Luminescence Lifetime (τ) | Key Observation |

|---|---|---|---|---|

| Tb(III) Benzoate Derivative | Tb³⁺ | Up to 60% | > 1.0 ms | Efficient energy transfer from the benzoate ligand leads to bright green emission. acs.org |

| Eu(III) Benzoate Derivative | Eu³⁺ | Variable (often <10%) | < 1.0 ms | Luminescence can be less efficient due to a suboptimal energy match with the ligand or quenching. acs.orgrsc.org |

| Mixed-Ligand Tb(III) Benzoate | Tb³⁺ | Enhanced values | Longer lifetimes | Introduction of a second ligand can enhance fluorescence properties by optimizing the coordination sphere. nih.gov |

| Mixed Eu/Tb Benzoate Polymer | Eu³⁺ (via Tb³⁺) | High (η_transfer ~86%) | Varies | Efficient Tb³⁺ to Eu³⁺ energy transfer can occur in mixed-metal systems. researchgate.net |

Tunable Emission Properties through Anion Exchange

The luminescence properties of lanthanide coordination polymers can sometimes be tuned by modifying their chemical composition, for instance, through ion exchange. researchgate.net In certain crystalline coordination polymers, counter-anions that are not directly part of the primary coordination sphere but reside within the channels or layers of the framework can be exchanged with other anions. researchgate.netnih.gov

This anion exchange can influence the luminescence in several ways:

Altering the Local Environment: The new anion might subtly change the symmetry and geometry around the luminescent lanthanide center, affecting transition probabilities and emission spectra.

While this phenomenon is not widely documented specifically for simple lanthanum(3+) benzoate, studies on related, more complex lanthanide coordination polymers have demonstrated that the reversible solid-state exchange of counter-anions can be a viable strategy for tuning emission intensity. researchgate.net This provides a potential pathway for creating responsive luminescent materials based on lanthanide benzoate frameworks.

Magnetic Susceptibility Studies in this compound Analogs

The magnetic properties of lanthanide complexes are of significant interest due to the large magnetic moments and magnetic anisotropy exhibited by many lanthanide ions. These properties are a direct consequence of the 4f electrons, which are well-shielded from ligand field effects by the outer 5s and 5p orbitals. As a result, the magnetic moments of lanthanide ions are primarily determined by the total angular momentum (J), which arises from the coupling of the spin (S) and orbital (L) angular momenta.

Lanthanum(3+) itself, with a 4f⁰ electronic configuration, is diamagnetic. nih.gov Therefore, studies on the magnetic properties within this family of compounds rely on the investigation of its paramagnetic lanthanide analogs. By substituting La(III) with other lanthanide ions in the benzoate coordination framework, researchers can systematically study the influence of the 4f electron count on the magnetic susceptibility.

Detailed research findings from various studies on lanthanide benzoate analogs reveal a range of magnetic behaviors. For instance, in a series of mononuclear lanthanide complexes with a Schiff base ligand derived from a pentyloxybenzoate, the La(III) complex was confirmed to be diamagnetic, as expected. In contrast, the Ce(III), Sm(III), and Gd(III) analogs were found to be paramagnetic. mdpi.com The magnetic moment for the Ce(III) complex was reported to be 2.52 B.M., which is consistent with the presence of a single 4f electron. mdpi.com The Gd(III) complex exhibited a magnetic moment of 7.87 B.M., approaching the theoretical value for seven unpaired electrons with parallel spins. mdpi.com

In another study involving heavy lanthanide complexes with 3,4,5-trimethoxybenzoic acid, the magnetic moments were determined over a temperature range of 77-298 K and were found to obey the Curie-Weiss law. chemmethod.com The negative Weiss constants observed in this study suggest the presence of weak antiferromagnetic interactions between the lanthanide centers. chemmethod.com Similarly, a study on heterometallic cobalt-lanthanoid complexes with 2,5-dichlorobenzoate (B1240473) as a ligand also reported weak ferromagnetic coupling in a Gd(III) containing complex at low temperatures.

The following interactive data table summarizes the magnetic properties of some representative this compound analogs.

These studies collectively demonstrate that while this compound itself is diamagnetic, its coordination structure provides a versatile platform for investigating the rich magnetic phenomena of the f-block elements. The subtle changes in the ligand environment, such as the introduction of different substituents on the benzoate ring or the presence of co-ligands, can influence the magnetic interactions between the lanthanide centers.

Thermal Decomposition and Stability Research of Lanthanum 3+ Benzoate Complexes

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

Thermogravimetric analysis (TGA) and differential thermogravimetry (DTG) are pivotal in understanding the thermal stability and decomposition pathways of Lanthanum(3+) benzoate (B1203000). Studies show that the hydrated Lanthanum(3+) benzoate, with the general formula La(C₆H₅COO)₃·2H₂O, undergoes a multi-step decomposition process upon heating. scielo.brresearchgate.net

The initial mass loss, observed between approximately 77°C and 136°C, corresponds to the dehydration of the complex, where it loses its water molecules. scielo.br This dehydration step is endothermic, as indicated by a peak in the differential thermal analysis (DTA) curve around 120°C. scielo.brscielo.br The anhydrous compound is found to be stable up to about 285°C. scielo.br

Above this temperature, the decomposition of the anhydrous this compound begins. This process typically occurs in multiple, sometimes overlapping, steps. For instance, in an air atmosphere, the decomposition of lanthanide benzoates, including the lanthanum compound, can be categorized into groups based on their similar thermal profiles. researchgate.net In a carbon dioxide atmosphere, the anhydrous lanthanum benzoate is stable up to 350°C, after which it decomposes in a stepwise manner. scielo.br The final residue of the thermal decomposition is lanthanum oxide (La₂O₃). uobabylon.edu.iqakjournals.com

The table below summarizes the typical thermal decomposition stages for this compound dihydrate in an air atmosphere.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Calculated) | Mass Loss (%) (Observed) | Corresponding Event |

| Dehydration | 77 - 136 | 5.74 | 5.85 | Loss of 2H₂O |

| Decomposition Step 1 | > 285 | - | - | Initial decomposition of anhydrous benzoate |

| Final Residue Formation | > 700 | - | - | Formation of La₂O₃ |

Note: The exact temperatures and mass losses can vary slightly depending on the experimental conditions, such as heating rate and atmosphere.

Elucidation of Thermal Decomposition Mechanisms

The thermal decomposition of this compound proceeds through the formation of intermediate compounds. After the initial dehydration, the anhydrous complex undergoes decomposition, which can involve the formation of intermediates like basic carbonates before the final conversion to lanthanum oxide. akjournals.com

In an inert atmosphere, the decomposition of rare earth metal benzoates has been observed to yield products such as benzil (B1666583) and benzophenone (B1666685) in the case of lanthanum benzoate. akjournals.com However, in an oxidizing atmosphere like air, the organic ligand is oxidized, leading to the formation of carbon dioxide and water as volatile products. uobabylon.edu.iq

The decomposition pathway in a CO₂ atmosphere also shows a multi-step process. Following dehydration, the anhydrous compound exhibits stability up to 350°C. scielo.br A reversible crystalline phase transition is often observed before the onset of decomposition, indicated by an endothermic peak in the DTA curve without a corresponding mass loss in the TG curve. scielo.br For lanthanum benzoate, this transition occurs around 250°C. scielo.br The subsequent decomposition steps lead to the final formation of lanthanum oxide. scielo.br

Kinetic Parameters of Decomposition

The study of the kinetics of thermal decomposition provides valuable information about the energy barriers and reaction mechanisms. Two common methods used for this purpose are Kissinger's method and Ozawa-Doyle's method.

Application of Ozawa-Doyle's Method

The Ozawa-Doyle method, an integral isoconversional method, is another powerful tool for determining the activation energy of solid-state reactions. plaschina.com.cn This method analyzes the relationship between the heating rate and the temperature at which a specific degree of conversion (α) is reached. researchgate.net Like Kissinger's method, it allows for the calculation of the activation energy without prior knowledge of the reaction mechanism. The activation energy is determined from the slope of the plot of log(β) versus 1/Tα for different heating rates at a constant α. researchgate.net The application of this method to the thermal decomposition of lanthanide complexes, including those with benzoate ligands, has been documented, providing insights into the stability and decomposition kinetics. researchgate.net

Theoretical and Computational Chemistry Approaches to Lanthanum 3+ Benzoate Systems

Density Functional Theory (DFT) Calculations on Ligand-Metal Interactions

Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure and bonding in lanthanide complexes, including lanthanum(3+) benzoate (B1203000). nih.gov This quantum mechanical method calculates the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost.

DFT studies on lanthanum complexes focus on elucidating the nature of the bond between the La(3+) ion and the benzoate ligand. The interaction is primarily electrostatic, driven by the attraction between the positive lanthanum cation and the negative carboxylate group of the benzoate anion. However, DFT allows for a more nuanced understanding. For instance, studies on analogous lanthanum complexes with other N-donor ligands have used DFT to perform detailed orbital analyses. These calculations have shown a lack of significant orbital interaction or back-donation from the lanthanum 5f orbitals to the ligand's virtual orbitals, confirming the predominantly ionic character of the La-ligand bond. nih.gov

Researchers employ DFT to:

Analyze Vibrational Spectra: DFT can compute the vibrational frequencies of a molecule. nih.gov These theoretical frequencies can be compared with experimental infrared (IR) spectra to help assign specific vibrational modes, confirming the coordination mode of the benzoate ligand (e.g., monodentate, bidentate chelating, or bridging). researchgate.net

Determine Bonding Energetics: The strength of the interaction between the lanthanum ion and the benzoate ligand can be quantified. By calculating the total bonding energy, researchers can assess the stability of the complex. nih.gov In a comparative study of uranium(III) and lanthanum(III) complexes, DFT was used to evaluate the total bonding energy between the metal ion and ligand fragments. nih.gov

Identify Reactive Sites: DFT calculations can determine the most probable reactive sites on a ligand for metal binding by analyzing the molecule's electronic structure. nih.gov

A typical DFT study on a lanthanum complex involves selecting a functional (e.g., PBE, B3LYP) and a basis set (e.g., 6-31G(d), LanL2DZ) to approximate the system's electronic behavior. nih.govresearchgate.net Relativistic effects, which are important for heavy elements like lanthanum, are often included using methods like the ZORA Hamiltonian. acs.org Furthermore, to better simulate real-world conditions, implicit solvation models (like COSMO or SM12) can be used to account for the effects of a solvent. acs.org

The table below summarizes key structural data from a comparative DFT study on isostructural lanthanum(III) and uranium(III) complexes, illustrating the type of insights gained from such calculations. nih.gov

| Parameter | Complex Fragment | Experimental Value (Å) | DFT Calculated Value (Å) |

| M-N Distance | La-N(pyrazine) | 2.64 | 2.68 |

| U-N(pyrazine) | 2.59 | 2.62 | |

| M-N Distance | La-N(acetonitrile) | 2.66 | 2.70 |

| U-N(acetonitrile) | 2.61 | 2.64 | |

| Data derived from a study on tris[(2-pyrazinyl)methyl]amine (tpza) complexes, which are analogous systems for studying metal-ligand interactions. nih.gov |

Computational Modeling of Crystal Energy Landscapes

The way lanthanum(3+) benzoate molecules pack into a solid-state crystal is governed by their crystal energy landscape. This landscape is a multi-dimensional potential energy surface where the energy of the crystal is a function of its structural parameters (e.g., unit cell dimensions, molecular positions, and orientations). Minima on this landscape correspond to stable or metastable crystal structures (polymorphs).

Computational modeling of these landscapes is a powerful tool for crystal structure prediction. researchgate.net The process involves:

Generating Trial Structures: A large number of plausible crystal packing arrangements are generated computationally. This can be done using various algorithms that consider the molecular shape and potential intermolecular interactions.

Energy Minimization: The energy of each trial structure is then minimized using force fields or, for higher accuracy, quantum mechanical methods. This process relaxes the structures into the nearest local energy minimum on the landscape.

Ranking Structures: The resulting minimized structures are ranked by their lattice energy. The structures with the lowest energies are considered the most likely candidates for experimentally observable polymorphs.

For complex systems like this compound, which often form coordination polymers, modeling the full crystal energy landscape is challenging. sci-hub.rursc.org However, the principles are applied to understand why certain structures are favored over others. For example, computational studies on related lanthanide complexes explore the energy of many different coordination geometries and ligand conformations to identify the most stable arrangements. acs.org These studies have shown that relative energy ranges of different stable configurations can span a significant amount, highlighting the complexity of the energy landscape. acs.org

Factors influencing the crystal energy landscape of this compound include:

Coordination Mode: The benzoate ligand can coordinate to the lanthanum ion in multiple ways (monodentate, bidentate, bridging), each leading to different packing possibilities and energies. sci-hub.rursc.org

Solvation: The incorporation of solvent molecules (like DMF or DMSO) into the crystal lattice dramatically alters the landscape, leading to the formation of different solvated structures. sci-hub.rursc.org

Non-covalent Interactions: Weak interactions, such as hydrogen bonding and π-π stacking, play a crucial role in stabilizing the crystal structure. Accurate modeling must account for these forces, often through dispersion corrections (e.g., Grimme's DFT-D4) in DFT calculations. acs.orgacs.org

Prediction of Structural Features and Stability of this compound Polymorphs

The computational exploration of the crystal energy landscape directly enables the prediction of structural features and the relative stability of potential this compound polymorphs. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties.

By identifying the various local minima on the energy landscape, computational models can predict the existence of multiple stable or metastable crystal structures. The output of these predictions includes key structural features for each potential polymorph. rsc.org

| Predicted Structural Feature | Description | Relevance to this compound |

| Space Group & Unit Cell | The fundamental symmetry and dimensions of the crystal lattice. | Defines the overall packing arrangement of the coordination polymer. |

| Coordination Number & Geometry | The number of ligand atoms bonded to the La(3+) ion and their spatial arrangement (e.g., 9-coordinate tricapped trigonal prism). | A key feature that varies in lanthanide complexes depending on steric and electronic factors. acs.orgbohrium.com |

| Ligand Binding Modes | How the benzoate and any solvent ligands connect to the metal center (e.g., chelating, bridging). | Determines the dimensionality and connectivity of the resulting coordination polymer. sci-hub.rursc.org |

| Intermolecular Interactions | The specific hydrogen bonds or other non-covalent interactions that stabilize the crystal packing. | Crucial for the stability of the overall structure, with interaction energies that can be comparable to metal-ligand bonds. acs.org |

The relative stability of the predicted polymorphs is determined by comparing their calculated lattice energies. The structure with the global minimum energy is the thermodynamically most stable form under the conditions of the simulation (0 K, in a vacuum). Computational studies on lanthanide complexes show that several different configurations can exist within a small energy window, suggesting that multiple forms could potentially be synthesized. acs.org

Experimental work has shown that lanthanum benzoate complexes readily form a variety of coordination polymers, with structures that vary significantly depending on the solvent used and the specific substituents on the benzoate ligand. sci-hub.rursc.org This experimental diversity validates the idea of a complex energy landscape with multiple accessible minima. Computational prediction methods provide a framework for understanding this diversity and can guide synthetic chemists in targeting specific polymorphic forms with desired properties.

Emerging Research Directions and Potential Applications in Materials Science

Lanthanum(3+) Benzoate (B1203000) in the Development of Luminescent Materials

Lanthanide benzoate complexes are recognized as versatile building blocks for creating efficient light-emitting materials. nih.gov The benzoate group can act as an effective "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light. msu.ru This process, known as the antenna effect, helps to overcome the issue of lanthanide ions having low absorption efficiencies. msu.ru

While lanthanum(III) itself is not luminescent, it plays a crucial role in luminescent materials through doping. By substituting a portion of luminescent lanthanide ions, such as Europium(III) (Eu³⁺), with Lanthanum(III) (La³⁺) in a benzoate complex, the emission intensity of the luminescent ion can be significantly enhanced. nih.gov Studies on mixed-metal complexes with the general formula (Eu₁₋ₓLaₓ)L₃ (where L is the benzoate ligand) have shown that the fluorescence intensity can increase by over 40% at specific lanthanum concentrations (when x = 0.4, 0.5, or 0.7). nih.gov This enhancement is attributed to changes in the relaxation and energy transfer processes within the complex. nih.govlookchem.com

The structure of these complexes, often forming heteronuclear polymers with chelation-bridging coordination, is key to their luminescent properties. nih.gov Research has also explored modifying the benzoate ligand with various substituents to fine-tune the electronic states and improve the sensitization of the lanthanide ions. nih.gov The development of novel benzoate Eu(III) complexes with multiple excitation properties highlights the potential for creating advanced materials for applications like anti-counterfeiting. researchgate.netdoi.org

Table 1: Impact of La³⁺ Doping on Eu³⁺ Fluorescence in Benzoate Complexes

| La³⁺ Molar Fraction (x) | Relative Fluorescence Enhancement |

|---|---|

| 0.4 | > 40% |

| 0.5 | > 40% |

| 0.7 | > 40% |

Data sourced from studies on (Eu₁₋ₓLaₓ)(C₆H₅COO)₃ complexes. nih.gov

Role in Host-Guest Chemistry and Encapsulation Phenomena

Lanthanum(3+) benzoate complexes often form coordination polymers, which are structures with repeating units. sci-hub.rursc.org These structures can create channels or cavities, making them suitable as "host" materials for trapping other molecules, known as "guests." The formation and properties of these host-guest systems are influenced by factors like the steric bulk of the benzoate ligands and the solvent used during synthesis. sci-hub.rursc.org

The flexible coordination environment of the lanthanum ion allows for the creation of diverse architectures, from one-dimensional chains to three-dimensional frameworks. researchgate.netresearchgate.net These frameworks can encapsulate guest molecules within their interstitial spaces. For example, one-dimensional chains of lanthanum(III) benzoate have been shown to encapsulate hydrogen-bonded assemblies of benzoic acid. researchgate.net

This capability is central to the field of metal-organic frameworks (MOFs), which are porous materials with high surface areas. Lanthanum-based MOFs using carboxylate ligands like benzoate derivatives are being explored for applications such as gas storage and separation. acs.orgchalcogen.ro The ability to encapsulate molecules also opens possibilities for controlled delivery systems, where a guest molecule (like a drug) is released under specific conditions. snnu.edu.cn The study of lanthanide-mediated supramolecular cages further underscores the potential for creating complex assemblies that can selectively bind and exchange anionic guests. nih.gov

Investigation as Catalytic Agents

Lanthanum(III) compounds, including complexes with benzoate-like ligands, are investigated for their catalytic activity in various organic reactions. Lanthanum catalysts are known for their effectiveness in reactions like transesterification, which is crucial in modern organic synthesis. rsc.org While specific studies focusing solely on this compound are less common, the broader class of lanthanum carboxylates shows significant promise.

Lanthanum-based catalysts, such as La(NO₃)₃, have been used for the oxidation of benzoins to benzils. capes.gov.br Furthermore, lanthanum tricyanide (La(CN)₃) has proven to be an efficient catalyst for benzoin-type coupling reactions. organic-chemistry.orgresearchgate.net The high oxophilicity and coordination number of lanthanide ions make them suitable for industrial applications, particularly in catalysis. chalcogen.ro Lanthanum-based MOFs are also being explored as platforms for catalytic processes. chalcogen.ro The development of heterogeneous catalysts using lanthanide oxides is an active area of research, aiming for reusable and environmentally friendly options for reactions like transesterification. rsc.org

Applications in Polymerization Processes

In the field of polymer science, lanthanum compounds can act as initiators or stabilizers. While photopolymerization often relies on initiators like benzoin (B196080) derivatives, research into lanthanide-based systems is ongoing. tcichemicals.com

A notable application of a related compound, lanthanum 2-benzoylbenzoate, is as a heat stabilizer for polyvinyl chloride (PVC). plaschina.com.cn During the thermal decomposition of PVC, it releases hydrogen chloride (HCl) gas, which accelerates further degradation. Lanthanum 2-benzoylbenzoate can absorb this HCl to form stable lanthanum chloride (LaCl₃), thereby slowing down the degradation of the polymer. plaschina.com.cn When combined with other stabilizers like zinc stearate, it significantly improves the thermal stability time of PVC compounds. plaschina.com.cn The sorption of lanthanum ions by polymer hydrogels has also been studied, showing that the interaction can alter the physical properties of the polymer network. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for producing high-purity lanthanum(3+) benzoate, and how do stoichiometric ratios influence crystallinity?

- Methodological Answer : Synthesize this compound via aqueous or solvothermal methods. For aqueous synthesis, dissolve lanthanum nitrate (La(NO₃)₃) and sodium benzoate in deionized water at a molar ratio of 1:3 (La³⁺:benzoate). Adjust pH to 6–7 using NaOH to precipitate the complex. For solvothermal synthesis, use ethanol as a solvent and heat at 80–120°C for 12–24 hours under reflux. Monitor crystallinity via X-ray diffraction (XRD); deviations from 1:3 ratios often result in amorphous phases or mixed salts .

Q. Which spectroscopic techniques are most effective for characterizing the coordination environment of lanthanum(3+) in benzoate complexes?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm benzoate binding modes (monodentate vs. bidentate) via shifts in asymmetric (νₐ(COO⁻) ~1540–1650 cm⁻¹) and symmetric (νₛ(COO⁻) ~1350–1450 cm⁻¹) stretches. X-ray photoelectron spectroscopy (XPS) can verify La³⁺ oxidation state (La 3d₅/₂ peak at ~835 eV). For structural details, pair XRD with extended X-ray absorption fine structure (EXAFS) to analyze La–O bond distances and coordination numbers .

Q. How should researchers handle and store this compound to prevent hydrolysis or contamination?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) to avoid moisture absorption. For aqueous solutions, maintain pH >5 to prevent La³+ hydrolysis into La(OH)₃ precipitates. Use gloveboxes for moisture-sensitive experiments. Pre-dry solvents (e.g., ethanol, acetonitrile) over molecular sieves before synthesis .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the luminescent properties of this compound complexes, and what mechanisms explain these effects?

- Methodological Answer : Solvent polarity influences ligand-to-metal charge transfer (LMCT) efficiency. In polar solvents (e.g., water), strong solvation weakens benzoate-to-La³⁺ energy transfer, reducing luminescence intensity. At elevated temperatures (80–150°C), thermal quenching dominates, decreasing quantum yields. Characterize using time-resolved photoluminescence (TRPL) and density functional theory (DFT) to model solvent–solute interactions .

Q. What strategies resolve contradictions in reported stability constants (log β) for this compound across different studies?

- Methodological Answer : Perform potentiometric titrations under standardized conditions (ionic strength = 0.1 M NaCl, 25°C). Account for competing equilibria (e.g., La³⁺ hydrolysis) by including auxiliary ligands like EDTA. Use multivariate regression to refine log β values. Cross-validate with isothermal titration calorimetry (ITC) to measure binding enthalpies and entropies .

Q. Can this compound act as a precursor for MOFs or coordination polymers, and what design principles optimize porosity and catalytic activity?

- Methodological Answer : Use this compound as a secondary building unit (SBU) with ditopic linkers (e.g., terephthalate). Solvothermal synthesis at 100–150°C promotes framework assembly. Characterize porosity via N₂ adsorption-desorption (BET surface area). Test catalytic activity in Lewis acid-driven reactions (e.g., esterification) and correlate with La³⁺ accessibility using probe molecules like CO .

Data Contradiction Analysis

Q. Why do some studies report this compound as photostable while others observe rapid degradation under UV light?

- Methodological Answer : Degradation correlates with residual nitrate impurities (from La(NO₃)₃ precursors) that generate reactive oxygen species (ROS) under UV. Purify via recrystallization in ethanol/water mixtures. Monitor photostability using UV-Vis spectroscopy (absorbance at 300–400 nm) and electron paramagnetic resonance (EPR) to detect ROS (e.g., •OH radicals) .

Safety and Compliance

Q. What ecological precautions are necessary when disposing of this compound waste?

- Methodological Answer : Neutralize acidic waste with CaCO₃ to precipitate La³⁺ as La₂(CO₃)₃, which is less bioavailable. Test residual La³+ concentrations via inductively coupled plasma mass spectrometry (ICP-MS) to ensure compliance with EPA limits (<0.1 ppm). Document disposal protocols per OSHA HazCom standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.